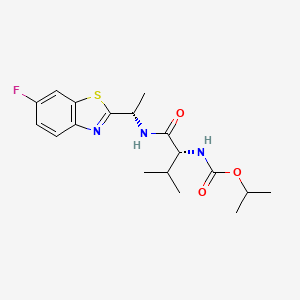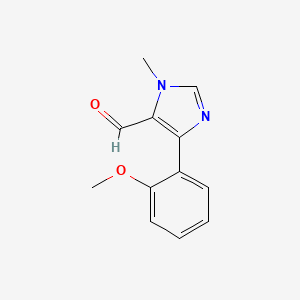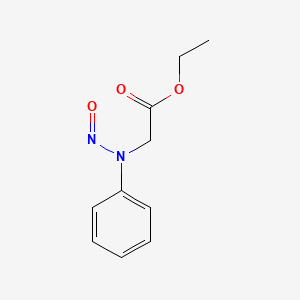
N-ethoxycarbonylmethyl-N-nitrosoaniline
Übersicht
Beschreibung
N-ethoxycarbonylmethyl-N-nitrosoaniline is an organic compound characterized by the presence of both ethoxycarbonyl and nitroso functional groups attached to an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxycarbonylmethyl-N-nitrosoaniline typically involves the reaction of aniline derivatives with ethoxycarbonylmethylating agents and nitrosating agents. One common method includes the reaction of aniline with ethyl chloroformate to introduce the ethoxycarbonyl group, followed by nitrosation using sodium nitrite in the presence of an acid such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethoxycarbonylmethyl-N-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ethoxycarbonyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitroso group.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-ethoxycarbonylmethyl-N-nitrosoaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethoxycarbonylmethyl-N-nitrosoaniline involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the ethoxycarbonyl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-nitrosoaniline: Similar structure but with a methyl group instead of an ethoxycarbonyl group.
N-nitrosodimethylamine: Contains two methyl groups attached to the nitroso group.
N-nitrosopyrrolidine: A cyclic compound with a nitroso group.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 2-(N-nitrosoanilino)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(13)8-12(11-14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
VTAUINYXBYJJDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(C1=CC=CC=C1)N=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{3-[2-(2-Methoxyethoxy)ethoxy]phenyl}Acrylic Acid](/img/structure/B8391366.png)

![Tert-butyl 9-methyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate](/img/structure/B8391386.png)

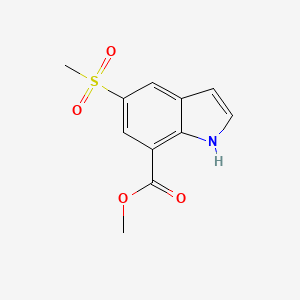
![3-Hydroxy-5-[(pyridin-4-ylmethyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B8391402.png)
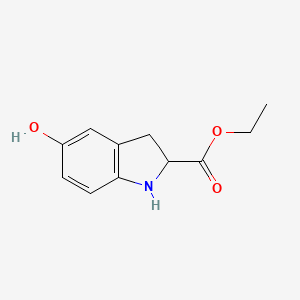
![methyl 2-(2,5-dimethyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8391428.png)
